molecular formula C15H15ClN2O2 B14213971 4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide CAS No. 826991-48-4

4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide

Cat. No.: B14213971
CAS No.: 826991-48-4
M. Wt: 290.74 g/mol
InChI Key: RZZRYHFESFZAIE-UHFFFAOYSA-N
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Description

4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a phenyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine, such as aniline, under conditions that promote amide bond formation.

    Substitution with Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the pyrrolidinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield amines.

Scientific Research Applications

4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving furan derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide: Similar structure but lacks the chloro substituent.

    4-Chloro-N-phenyl-5-(piperidin-1-yl)furan-2-carboxamide: Similar structure but contains a piperidinyl group instead of a pyrrolidinyl group.

    4-Chloro-N-phenyl-5-(morpholin-1-yl)furan-2-carboxamide: Similar structure but contains a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

The presence of the chloro substituent and the pyrrolidinyl group in 4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific molecular interactions.

Properties

CAS No.

826991-48-4

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

4-chloro-N-phenyl-5-pyrrolidin-1-ylfuran-2-carboxamide

InChI

InChI=1S/C15H15ClN2O2/c16-12-10-13(20-15(12)18-8-4-5-9-18)14(19)17-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,19)

InChI Key

RZZRYHFESFZAIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(O2)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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